molecular formula C15H23NO3S B14189913 N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide CAS No. 850140-17-9

N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide

Cat. No.: B14189913
CAS No.: 850140-17-9
M. Wt: 297.4 g/mol
InChI Key: LEILILKMQOTQSN-UHFFFAOYSA-N
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Description

N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide typically involves multiple steps:

    Formation of the Dimethoxybenzene Core: The starting material, 2,5-dimethoxybenzene, is subjected to electrophilic aromatic substitution to introduce the propylsulfanyl group.

    Introduction of the Ethyl Chain: The intermediate is then reacted with ethyl bromide in the presence of a base to form the ethyl-substituted product.

    Acetamide Formation: Finally, the ethyl-substituted intermediate is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and propylsulfanyl groups may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-(n)-propylthiophenethylamine: Shares the dimethoxybenzene core and propylsulfanyl group but lacks the acetamide moiety.

    N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains a similar acetamide group but differs in the aromatic substitution pattern.

Uniqueness

N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

850140-17-9

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-[2-(2,5-dimethoxy-4-propylsulfanylphenyl)ethyl]acetamide

InChI

InChI=1S/C15H23NO3S/c1-5-8-20-15-10-13(18-3)12(9-14(15)19-4)6-7-16-11(2)17/h9-10H,5-8H2,1-4H3,(H,16,17)

InChI Key

LEILILKMQOTQSN-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=C(C(=C1)OC)CCNC(=O)C)OC

Origin of Product

United States

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